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Compound of Interest

Compound Name:
2-Acetamido-2-deoxy-D-talose-

18O

Cat. No.: B12392078

Get Quote

Executive Summary
18O-labeled Talosamine (2-amino-2-deoxy-D-talose) represents a specialized isotopic probe

within the field of glycomics and mechanistic enzymology. While naturally rare compared to its

epimers glucosamine and galactosamine, talosamine serves as a critical structural analogue

for probing the stereochemical selectivity of glycosyltransferases and hexosaminidases. The

incorporation of Oxygen-18 (

O) at the anomeric center (C1) or within the pyranose ring transforms this amino sugar into a
powerful mass-spectrometric internal standard and a non-radioactive tracer for elucidating
hydrolysis mechanisms.

This guide provides a definitive technical analysis of the physicochemical shifts induced by

O-labeling, synthesis protocols via acid-catalyzed exchange, and its application in quantitative
glycoproteomics.
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Talosamine is the C-2 epimer of galactosamine and the C-4 epimer of mannosamine. The

introduction of

O typically occurs at the anomeric carbon (C1) via dynamic equilibrium with H

O, although total synthesis can introduce the isotope at stable ether positions.

Stereochemical Configuration
IUPAC Name: 2-Amino-2-deoxy-D-talopyranose[1]

Isotopologue: [1-

O]-2-Amino-2-deoxy-D-talopyranose (Anomeric Label)

Conformation: Predominantly exists in the

chair conformation in solution, though the axial C2-amine and axial C4-hydroxyl create
significant steric strain compared to glucosamine.

Physicochemical Properties Profile
The substitution of

O with

O introduces negligible changes to macroscopic properties (solubility, melting point) but
induces distinct spectral shifts essential for detection.
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Property

Unlabeled
Talosamine (

O)

O-Labeled
Talosamine (C1)

Impact of Labeling

Molecular Formula

C

H

NO

C

H

N

O

O

Monoisotopic Mass 179.0794 Da 181.0836 Da
+2.0042 Da (Primary

Detection)

Melting Point (HCl) ~155°C (dec) ~155°C (dec) Negligible

Solubility
High (H

O, MeOH)

High (H

O, MeOH)
Identical

pKa (Amine) ~7.6 - 7.9 ~7.6 - 7.9 Negligible

C-NMR Shift (C1) 93-96 ppm -0.02 to -0.03 ppm Upfield Isotope Shift

Isotope Effects: Spectral & Kinetic
The utility of

O-talosamine relies entirely on the Kinetic Isotope Effect (KIE) and Isotope Shifts in
spectroscopy.

Mass Spectrometry (MS)
The primary utility is the mass shift. Unlike deuterium (

H) labeling, which can affect retention times in LC-MS (the "deuterium isotope effect"),

O-labeling is chromatographically silent.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Shift: +2.004 Da per

O atom.

Fragmentation: In CID (Collision-Induced Dissociation), the

O label at C1 is retained in fragment ions containing the anomeric center (e.g., Y-ions in
glycan sequencing), allowing unambiguous assignment of the reducing end.

NMR Spectroscopy ( O-Induced Isotope Shift)
The heavy oxygen atom exerts a "secondary isotope effect" on the chemical shift of the directly

attached carbon (

C).

Effect: The C1 signal in

C-NMR will shift upfield (lower frequency) by approximately 0.02 – 0.03 ppm (20-30 ppb).

Utility: This splitting allows for the calculation of % incorporation without mass spectrometry,

provided the field strength is high (>500 MHz).

Synthesis Protocol: Acid-Catalyzed Exchange
The most robust method for generating [1-

O]-talosamine is acid-catalyzed anomeric exchange. This exploits the natural mutarotation
equilibrium of the hemiacetal in the presence of H

O.

Reagents[3][4]
Precursor: D-Talosamine hydrochloride (High purity).

Solvent: H

O (>95% enrichment).

Catalyst: HCl (anhydrous gas or concentrated acid, minimal volume).
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Workflow
Dissolution: Dissolve 10 mg of D-talosamine HCl in 100

L of H

O.

Acidification: Adjust pH to ~2.0 using trace HCl. The acidic environment catalyzes the ring-

opening required for oxygen exchange.

Incubation: Heat at 60°C for 24-48 hours.

Note: Amino sugars exchange slower than neutral sugars due to the protonated amine's

electron-withdrawing effect, which destabilizes the oxocarbenium ion intermediate.

Lyophilization: Freeze and lyophilize to remove H

O (recoverable) and lock the label.

Back-Exchange Prevention: Store the product dry. Re-dissolution in H

O will slowly wash out the label unless the sugar is immediately derivatized (e.g., reductive
amination).

Mechanism of Exchange
The following diagram illustrates the acid-catalyzed mechanism where the ring oxygen assists

in expelling the anomeric hydroxyl group, allowing the

O-water to attack.
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Figure 1: Acid-catalyzed mechanism for the incorporation of Oxygen-18 at the anomeric center

of talosamine.
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Applications in Drug Development & Glycomics
Mechanistic Probes for Glycosidases
O-talosamine is used to determine the bond cleavage position of novel hexosaminidases.

Experiment: Hydrolysis of a talosamine-glycoside in H

O.

Logic:

If the released talosamine contains

O

Cleavage occurred at the Glycosyl-Oxygen bond (Retaining/Inverting mechanism).

If the released aglycone contains

O

Cleavage occurred at the Aglycone-Oxygen bond (unusual).

Quantitative Glycomics (Internal Standard)
In quantitative LC-MS,

O-labeling provides a cost-effective alternative to

C/

N labeling.

Protocol: Split a biological sample. Label "Control" glycans in H

O and "Treated" glycans in H

O (via PNGase F release).

Analysis: Mix 1:1 and analyze by MS. The "Treated" peaks appear +2 Da higher. The ratio of

peak intensities (I
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/ I

) quantifies the relative abundance.
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Figure 2: Comparative glycomics workflow using 18O-labeling for relative quantification of

glycans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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